molecular formula C4H6N4S B2599136 2-Methyl-1,2,4-triazole-3-carbothioamide CAS No. 2357360-74-6

2-Methyl-1,2,4-triazole-3-carbothioamide

Cat. No. B2599136
CAS RN: 2357360-74-6
M. Wt: 142.18
InChI Key: VDOBOHYOKLVHTI-UHFFFAOYSA-N
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Description

2-Methyl-1,2,4-triazole-3-carbothioamide is a derivative of triazole . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

A series of 1,2,4-triazole derivatives have been synthesized by reacting an excess of hydrazine hydrate with carbothioamide derivatives . The final compounds were synthesized by reacting the triazole derivatives with mefenamic acid using DCC as a coupling agent .


Chemical Reactions Analysis

The reaction of 2-Methyl-1,2,4-triazole-3-carbothioamide with various reagents can lead to a variety of chemical reactions . For example, the reaction of 1,2,4-triazole-3-carboxamides with esters and amines under neutral conditions has been reported .

Scientific Research Applications

Antimicrobial Applications

Compounds containing a triazole, such as 2-Methyl-1,2,4-triazole-3-carbothioamide, exhibit broad biological activities, including antimicrobial properties . They can be used in the development of new antimicrobial agents.

Anti-inflammatory Applications

Triazole compounds have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticonvulsant Applications

Triazole compounds have been used in the development of anticonvulsant drugs . These drugs are used to prevent or reduce the severity of seizures in various neurological disorders like epilepsy.

Antineoplastic Applications

Triazole compounds have shown potential in the development of antineoplastic drugs . These drugs are used to inhibit or prevent the growth and spread of tumors or malignant cells.

Antimalarial Applications

Triazole compounds have been used in the development of antimalarial drugs . These drugs are used to prevent or treat malaria, a disease caused by parasites that enter the body through the bite of a mosquito.

Antiviral Applications

Triazole compounds have been used in the development of antiviral drugs . For example, the nucleoside analogue, Ribavirin, can be prepared using 1-methyl-1H-1,2,4-triazole-5-carbothioamide .

Agrochemical Applications

Triazole compounds have important application value in agrochemistry . They can be used in the development of new pesticides and herbicides.

Material Chemistry Applications

Triazole compounds have found applications in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities.

properties

IUPAC Name

2-methyl-1,2,4-triazole-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c1-8-4(3(5)9)6-2-7-8/h2H,1H3,(H2,5,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOBOHYOKLVHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,2,4-triazole-3-carbothioamide

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